![molecular formula C27H36N2O2 B13127141 1-[(2-Ethylhexyl)amino]-4-[(3-methylbutyl)amino]anthraquinone CAS No. 85959-19-9](/img/structure/B13127141.png)
1-[(2-Ethylhexyl)amino]-4-[(3-methylbutyl)amino]anthraquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2-Ethylhexyl)amino]-4-[(3-methylbutyl)amino]anthraquinone is an organic compound belonging to the anthraquinone family This compound is characterized by the presence of two amino groups attached to the anthraquinone core, each substituted with different alkyl chains
Vorbereitungsmethoden
The synthesis of 1-[(2-Ethylhexyl)amino]-4-[(3-methylbutyl)amino]anthraquinone typically involves the reaction of anthraquinone with the corresponding amines. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve more efficient catalytic processes to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
1-[(2-Ethylhexyl)amino]-4-[(3-methylbutyl)amino]anthraquinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthraquinone core to anthracene derivatives.
Substitution: The amino groups can participate in substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as alkyl halides.
Wissenschaftliche Forschungsanwendungen
1-[(2-Ethylhexyl)amino]-4-[(3-methylbutyl)amino]anthraquinone has several scientific research applications:
Chemistry: Used as a dye and pigment due to its vibrant color.
Biology: Investigated for its potential as a fluorescent marker in biological studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of photoinitiators for polymerization processes.
Wirkmechanismus
The mechanism of action of 1-[(2-Ethylhexyl)amino]-4-[(3-methylbutyl)amino]anthraquinone involves its interaction with molecular targets such as enzymes and cellular receptors. The compound’s effects are mediated through pathways that include the generation of reactive oxygen species and the inhibition of specific enzymes. These interactions can lead to various biological effects, including cell death in cancer cells and inhibition of microbial growth .
Vergleich Mit ähnlichen Verbindungen
1-[(2-Ethylhexyl)amino]-4-[(3-methylbutyl)amino]anthraquinone can be compared with other anthraquinone derivatives such as:
- 1-Amino-4-(methylamino)anthraquinone
- 1,4-Diaminoanthraquinone
- 1-(Hexylamino)-4-(methylamino)anthraquinone These compounds share similar structural features but differ in the nature and position of the substituents on the anthraquinone core. The unique combination of substituents in this compound contributes to its distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
85959-19-9 |
|---|---|
Molekularformel |
C27H36N2O2 |
Molekulargewicht |
420.6 g/mol |
IUPAC-Name |
1-(2-ethylhexylamino)-4-(3-methylbutylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C27H36N2O2/c1-5-7-10-19(6-2)17-29-23-14-13-22(28-16-15-18(3)4)24-25(23)27(31)21-12-9-8-11-20(21)26(24)30/h8-9,11-14,18-19,28-29H,5-7,10,15-17H2,1-4H3 |
InChI-Schlüssel |
PYYYAKHJCLDAGG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)CNC1=C2C(=C(C=C1)NCCC(C)C)C(=O)C3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


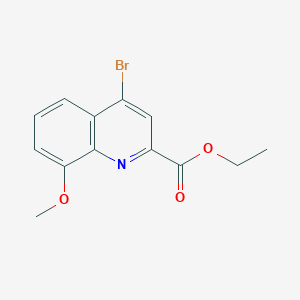

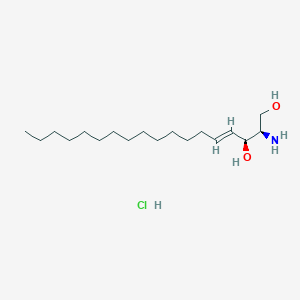

![1-(2-Chlorobenzo[d]thiazol-4-yl)ethanone](/img/structure/B13127091.png)
![6,7'-Bis(trifluoromethyl)-[5,5'-biisobenzofuran]-1,1',3,3'-tetraone](/img/structure/B13127093.png)


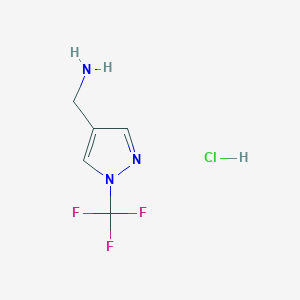

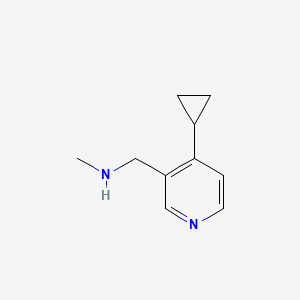
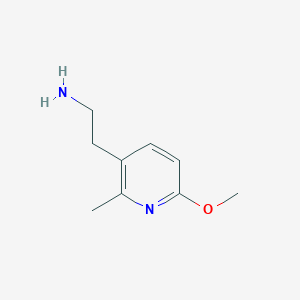

![8-Bromopyrrolo[1,2-a]quinoxaline](/img/structure/B13127139.png)
